molecular formula C17H21NO4 B12279966 O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate

O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate

Cat. No.: B12279966
M. Wt: 303.35 g/mol
InChI Key: KHZQGOCDBZCECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O8-Benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a bicyclic tertiary amine derivative with a fused azabicyclo scaffold. This compound belongs to the 8-azabicyclo[3.2.1]octane family, which is pharmacologically significant due to its structural resemblance to tropane alkaloids. The molecule features a benzyl ester at the O8 position and a methyl ester at the O3 position, conferring distinct steric and electronic properties. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing opioid receptor antagonists and antiviral agents .

Properties

IUPAC Name

8-O-benzyl 3-O-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-21-16(19)13-9-14-7-8-15(10-13)18(14)17(20)22-11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZQGOCDBZCECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Properties
Compound Name Substituents (O8/O3) Molecular Formula Molecular Weight CAS Number Key References
O8-Benzyl O3-methyl derivative Benzyl/Methyl C₁₄H₂₃NO₄ 269.34 Not explicitly listed
O8-tert-Butyl O3-methyl derivative tert-Butyl/Methyl C₁₄H₂₃NO₄ 269.34 1548548-51-1
8-(Phenylmethyl) 3-oxo derivative Benzyl/3-Oxo C₁₅H₁₇NO₃ 259.30 185099-67-6
N-CBZ-8-azabicyclo derivative CBZ/Methyl C₁₈H₂₁NO₄ 315.36 1159822-23-7

Key Observations :

  • Electronic Effects : The 3-oxo derivative () lacks an ester at O3, reducing electron-withdrawing effects and altering reactivity in downstream synthesis.

Key Observations :

  • The tert-butyl variant () is synthesized via enantioselective cycloadditions, enabling stereochemical control, whereas the benzyl derivative relies on esterification of preformed intermediates ().
  • CBZ-protected analogues () face commercial discontinuation, highlighting scalability challenges compared to tert-butyl or benzyl esters.
Table 3: Pharmacological Profiles
Compound Biological Target Activity (IC₅₀/EC₅₀) Key Findings References
O8-Benzyl O3-methyl derivative κ-Opioid receptor (KOR) antagonism Not explicitly reported Structural motif critical for KOR selectivity in related compounds
8-Azabicyclo[3.2.1]octane-3-ol derivatives Antiviral agents Low nM range Pyranosyl hybrids show enhanced antiviral activity
tert-Butyl esters μ-Opioid receptor (MOR) antagonism 10–100 nM Improved metabolic stability vs. benzyl esters

Key Observations :

  • Benzyl-substituted compounds (e.g., ) are prioritized for KOR antagonism, while tert-butyl variants () exhibit better pharmacokinetic profiles due to reduced enzymatic hydrolysis.
  • 3-Oxo derivatives () and hydroxylated analogues () demonstrate divergent activities, underscoring the importance of the O3 ester group in target engagement.

Commercial and Practical Considerations

  • Availability : The O8-tert-butyl O3-methyl derivative () is commercially available with ≥97% purity, whereas the benzyl analogue is primarily a research chemical.
  • Stability : tert-Butyl esters () exhibit superior shelf-life under standard storage (-20°C), while benzyl esters may require inert atmospheres for long-term preservation.

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